Thiamin acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

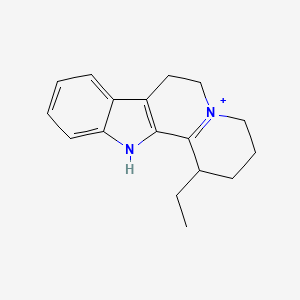

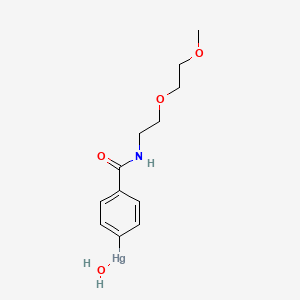

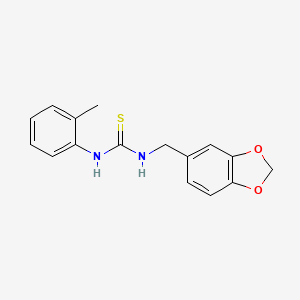

Thiamine(1+) carboxylic acid is a thiamine. It is a conjugate acid of a thiaminium carboxylate betaine.

Applications De Recherche Scientifique

Nanotechnology and Plant Growth

Nanoencapsulation of thiamine in chitosan nanoparticles has been researched for its potential in agriculture. The study found that encapsulating thiamine in chitosan nanoparticles significantly enhanced the growth of chickpea seedlings and protected them against wilt disease. The treated plants exhibited better seed germination, increased production of indole acetic acid (IAA), and induced defense enzymes, suggesting the potential of thiamine-loaded chitosan nanoparticles as growth stimulators and defense activators in plants (Muthukrishnan, Murugan, & Selvaraj, 2019).

Role in Ruminant Nutrition

Thiamine has been examined for its role in preventing subacute ruminal acidosis (SARA) in dairy cows caused by high-grain diets. Studies have shown that dietary thiamine supplementation can influence the rumen's microbial environment, promoting beneficial fermentation patterns and mitigating the adverse effects of high-grain diets. Thiamine's role in this context helps maintain a healthier balance of ruminal pH and volatile fatty acids, contributing to the overall health and productivity of the animals (Pan et al., 2016).

Thiamine and Metabolic Regulation

The significance of thiamine and its diphosphorylated derivative (ThDP) in metabolic networks, especially in mammals, has been a focus in biotechnological and medical applications. Thiamine and its structural analogs are considered promising targets for developing new therapeutic strategies. The research also delves into thiamine's in vivo action as regulators of ThDP-dependent enzymes, shedding light on the intricate balance of metabolic regulation and the potential for medical interventions (Bunik, Tylicki, & Lukashev, 2013).

Thiamine's Antioxidant Properties

Thiamine is recognized not only as a vital cofactor in cellular metabolism but also for its potential antioxidant properties. A study exploring the oxidative reactivity of thiamine revealed the formation of specific oxidized metabolites when reacted with hypochlorous acid. These findings are critical in understanding thiamine's role in oxidative stress and its potential as a biomarker for oxidative conditions (Sasatsuki, Nakazaki, Uchida, & Shibata, 2020).

Non-Coenzyme Action of Thiamine

Thiamine's effects extend beyond its role as a coenzyme in metabolic pathways. Its non-coenzyme actions, such as regulatory binding and involvement in neurotransmission and neurodegeneration, highlight its broader biological significance. The research explores thiamine's interaction with proteins and metabolic pathways, suggesting its potential therapeutic applications in neurodegenerative diseases and the medical significance of its regulatory mechanisms (Aleshin, Mkrtchyan, & Bunik, 2019).

Thiamine in Analytical Sensing

Thiamine has been utilized in developing analytical sensors for vitamin quantification. A study introduced a flow-through solid-phase spectroscopic sensing device for sequential determination of thiamine and ascorbic acid. The method's linearity, sensitivity, and reliability make it a valuable tool for determining vitamin content in various substances, illustrating another dimension of thiamine's applicability in scientific research (Ruiz-Medina, Ortega-Barrales, Fernández-de Córdova, & Molina-Díaz, 2002).

Propriétés

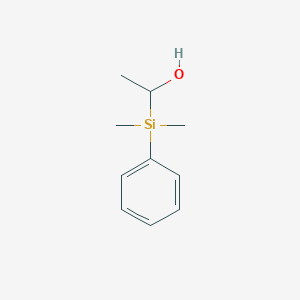

Formule moléculaire |

C12H15N4O2S+ |

|---|---|

Poids moléculaire |

279.34 g/mol |

Nom IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetic acid |

InChI |

InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18)/p+1 |

Clé InChI |

QNGQHEBFAUOYHC-UHFFFAOYSA-O |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O |

SMILES canonique |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)